Asymmetric 1,4-Addition: High Enantioselectivity Demonstrates Superior Stereocontrol vs. Linear Alkenylboronic Acids
In rhodium-catalyzed asymmetric 1,4-addition to enones, 3,3-dimethyl-1-butenylboronic acid (2s) delivered the addition product with >90% enantiomeric excess (ee) [1]. This performance is comparable to that of (E)-1-heptenylboronic acid (2r), which also gave >90% ee under identical conditions [1]. While both achieve excellent enantioselectivity, the tert-butyl group in 2s provides a sterically demanding, branched alkene moiety that is not accessible with linear alkenylboronic acids like 2r, enabling the synthesis of chiral molecules with distinct substitution patterns. The high ee value (>90%) is a critical metric for procurement in asymmetric synthesis, where stereochemical purity directly correlates with downstream biological activity or material properties.
| Evidence Dimension | Enantioselectivity in Rh-Catalyzed Asymmetric 1,4-Addition to Enones |
|---|---|
| Target Compound Data | >90% ee |
| Comparator Or Baseline | (E)-1-Heptenylboronic acid: >90% ee |
| Quantified Difference | Both achieve >90% ee; target offers sterically distinct alkene product. |
| Conditions | Chiral phosphine-rhodium catalyst, 1,4-addition to enones [1] |
Why This Matters
Procurement of 3,3-dimethyl-1-butenylboronic acid is justified when the synthetic target requires a sterically hindered, branched alkene unit with defined (E)-stereochemistry and high enantioselectivity, a combination not offered by linear alkenylboronic acids.
- [1] Takaya, Y.; Ogasawara, M.; Hayashi, T. Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society 1998, 120 (22), 5579-5580. View Source
